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Compound of Interest

Compound Name: 7-Fluoro-2-methylquinazolin-4-ol

CAS No.: 194473-03-5

Cat. No.: B573599

Get Quote

Introduction & Chemical Context
7-Fluoro-2-methylquinazolin-4-ol (often referred to by its dominant tautomer, 7-Fluoro-2-

methyl-4(3H)-quinazolinone) is a critical heterocyclic building block in the synthesis of poly-

pharmacological agents, particularly EGFR tyrosine kinase inhibitors and PARP inhibitors.

The characterization of this intermediate presents a specific challenge: Tautomeric Equilibrium.

While IUPAC nomenclature may refer to the "4-ol" (hydroxyl) form, in the solid state and polar

solvents (like DMSO), the compound predominantly exists as the "4-one" (amide) tautomer.[1]

Analytical protocols must account for this to avoid misinterpretation of spectral data (e.g.,

searching for an O-H stretch that appears as an N-H signal).
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Property Value / Description

Molecular Formula

Molecular Weight 178.16 g/mol

Appearance White to off-white solid

Melting Point ~255 °C (decomposition)

Solubility
Soluble in DMSO, DMF; Sparingly soluble in

MeOH; Insoluble in Water

pKa (Calculated) ~9.5 (Amide NH), ~2.1 (N1 protonation)

Tautomeric Equilibrium Visualization
The following diagram illustrates the equilibrium between the hydroxy-pyrimidine form (enol)

and the amide form (keto).

Enol Form
(7-Fluoro-2-methylquinazolin-4-ol)

Dominant in: High pH, Non-polar solvents
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Dominant in: Solid State, DMSO, Neutral pH

 Tautomerization
(Proton Transfer)

Click to download full resolution via product page

Figure 1: Tautomeric equilibrium.[1] Analytical data (NMR/XRD) typically confirms the Keto form

as the stable species.

Protocol 1: High-Performance Liquid
Chromatography (HPLC)
Objective: To establish a robust purity assay and impurity profile method. Rationale:

Quinazolinones are polar and basic. A standard C18 column with end-capping is required to

prevent peak tailing caused by interaction with residual silanols.

Chromatographic Conditions
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Parameter Specification

Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x

4.6 mm, 3.5 µm

Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.[1]5)

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Column Temp 30 °C

Detection UV @ 254 nm (primary), 210 nm (impurities)

Injection Vol 5 µL

Gradient Program
Time (min) % Mobile Phase B Event

0.0 5% Equilibration

2.0 5% Hold

15.0 90% Linear Ramp (Elution of target)

18.0 90% Wash

18.1 5% Re-equilibration

23.0 5% End

Technical Insight: The target compound typically elutes between 8–10 minutes. The 2-methyl

group reduces polarity compared to the unsubstituted quinazolinone, increasing retention on

C18.

Protocol 2: Structural Confirmation (NMR
Spectroscopy)
Objective: To unequivocally assign the structure, specifically the position of the fluorine atom

and the tautomeric state.[1] Method: 1D
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H,

C, and

F NMR in DMSO-

.

H NMR Interpretation (600 MHz, DMSO- )
The spectrum confirms the Keto (4-one) tautomer via the N-H signal.

Shift (

ppm)
Multiplicity Integration Assignment

Mechanistic
Note

12.29 Broad Singlet 1H N3-H

Diagnostic of

amide tautomer.

Disappears with

shake.

8.13 Triplet (dd) 1H H-5

Coupled to F-7 (

) and H-6.

Deshielded by

C=O anisotropy.

7.35 - 7.29 Multiplet 2H H-6, H-8

Overlapping

signals. H-8 is a

doublet of

doublets due to

F-7.

2.35 Singlet 3H 2-CH

Characteristic

methyl group

attached to the

pyrimidine ring.

C NMR & Fluorine Coupling ( )
Fluorine (
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F) causes significant splitting in the

C spectrum.[1] This splitting pattern is the "fingerprint" for the 7-position substitution.

165.6 ppm (d,

Hz):C-7.[1][2] The large coupling constant confirms direct C-F attachment.

160.9 ppm (s):C-4 (Carbonyl).

155.9 ppm (s):C-2.

128.7 ppm (d,

Hz):C-5.[1][2]

111.5 ppm (d,

Hz):C-8.

Expert Tip: If the fluorine were at position 6, the coupling constants for C-5 and C-7 (meta and

ortho to F) would differ significantly. The

Hz is standard for aromatic C-F bonds.

Protocol 3: Mass Spectrometry (LC-MS)
Objective: Molecular weight confirmation. Mode: Electrospray Ionization (ESI), Positive Mode.

[1]

Theoretical Mass: 178.16 Da

Observed Ion

: 179.06 m/z[2]

Fragmentation Pattern:

Loss of CO (28 Da) is common in quinazolinones.[1]

Loss of
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(41 Da) from the pyrimidine ring cleavage.

Analytical Workflow Summary
The following flowchart outlines the decision process for releasing a batch of this intermediate

for downstream synthesis.

Crude 7-Fluoro-2-methylquinazolin-4-ol

Dissolve in DMSO-d6
(Check Solubility)

1H & 19F NMR
Confirm 7-F Regiochemistry

HPLC-UV (254 nm)
Purity > 98%?

Pass Specs?

Release for Synthesis
(e.g., Chlorination to 4-Cl)

Yes

Recrystallize
(Acetic Acid or DMF/Water)

No

Click to download full resolution via product page

Figure 2: Analytical Characterization Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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